1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1013835-92-1
VCID: VC6442791
InChI: InChI=1S/C22H21N7O/c1-15-4-5-16(2)19(14-15)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C22H21N7O
Molecular Weight: 399.458

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea

CAS No.: 1013835-92-1

Cat. No.: VC6442791

Molecular Formula: C22H21N7O

Molecular Weight: 399.458

* For research use only. Not for human or veterinary use.

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea - 1013835-92-1

Specification

CAS No. 1013835-92-1
Molecular Formula C22H21N7O
Molecular Weight 399.458
IUPAC Name 1-(2,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Standard InChI InChI=1S/C22H21N7O/c1-15-4-5-16(2)19(14-15)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30)
Standard InChI Key TUROZZHZVSFURF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4

Introduction

Structural Overview

The compound consists of three primary structural components:

  • Pyrazolyl-Pyridazine Core: A heterocyclic moiety combining pyrazole and pyridazine rings, known for their pharmacological significance.

  • Aromatic Substituents:

    • A phenyl group substituted with an amino group at the para position.

    • A dimethyl-substituted phenyl group attached to the urea functionality.

  • Urea Linkage: Connecting the two aromatic systems, providing hydrogen-bonding potential critical for biological interactions.

These features suggest the compound's potential as a scaffold for drug development, particularly in medicinal chemistry.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Formation of the Pyrazolyl-Pyridazine Core: This is achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds or nitrites .

  • Introduction of Aromatic Substituents: Functionalized phenyl groups are incorporated via amination or coupling reactions.

  • Urea Formation: The final step involves reacting an amine-functionalized intermediate with an isocyanate or carbodiimide to form the urea bond.

General Reaction Scheme:

Aromatic Amine+IsocyanateSubstituted Urea Compound\text{Aromatic Amine} + \text{Isocyanate} \rightarrow \text{Substituted Urea Compound}

Pharmacological Potential

The pyrazolyl-pyridazine framework is a common motif in kinase inhibitors and other bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with protein targets . The presence of a urea group further enhances binding affinity by forming stable hydrogen bonds with enzyme active sites.

Applications

  • Cancer Therapy: Compounds with similar structures have shown efficacy as inhibitors of protein kinases such as c-Met and PI3Kδ, which are involved in tumor growth and metastasis .

  • Anti-inflammatory Agents: Pyridazine derivatives are explored for their role in modulating inflammatory pathways .

  • Antiviral Activity: Related heterocycles have demonstrated activity against influenza viruses by disrupting viral polymerase interactions .

Medicinal Chemistry Insights

Studies on related pyrazole-pyridazine compounds reveal:

  • High selectivity for specific kinase isoforms (e.g., SGK1, c-Met) .

  • Potent inhibition at nanomolar concentrations (e.g., IC50 < 0.01 µM for certain derivatives) .

Synthetic Challenges

The synthesis of such complex molecules often requires:

  • Multi-step procedures involving protection/deprotection strategies.

  • Optimization of reaction conditions to improve yields and purity.

Comparative Analysis

Feature1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)ureaRelated Compounds
Core StructurePyrazolyl-PyridazineTriazolo-Pyridazines, Pyrazolo-Pyrimidines
FunctionalizationAmino and Dimethyl GroupsHalogenated or Alkoxy Groups
ApplicationsKinase Inhibition, Anti-inflammatoryAntiviral, Fluorescent Probes

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